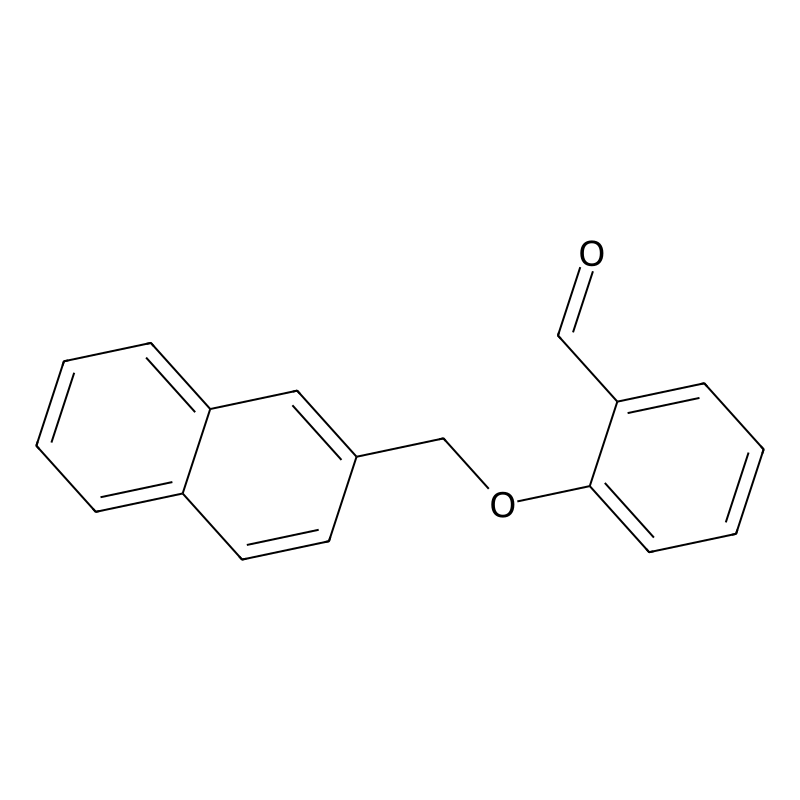

2-(Naphthalen-2-ylmethoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Renewable Alkylated Naphthalenes with Benzaldehyde and Angelica Lactone

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure

Application Summary

Methods of Application

Results or Outcomes

This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde.

Recent Development in the Synthesis of Heterocycles by 2-Naphthol-Based Multicomponent Reactions

2-(Naphthalen-2-ylmethoxy)benzaldehyde is an organic compound characterized by its structure, which features a naphthalene ring substituted with a methoxy group and an aldehyde functional group. The chemical formula for this compound is CHO, indicating the presence of 17 carbon atoms, 14 hydrogen atoms, and one oxygen atom. The compound exhibits both aromatic and polar characteristics due to the presence of the methoxy and aldehyde groups, making it an interesting subject for various chemical studies.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or other carbonyl compounds, forming imines or other complex structures.

- Oxidation: The methoxy group can be oxidized under specific conditions, potentially altering the compound's properties and reactivity.

Research indicates that compounds similar to 2-(Naphthalen-2-ylmethoxy)benzaldehyde may exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.

- Antioxidant Activity: The presence of aromatic rings often correlates with antioxidant properties, which can help in neutralizing free radicals.

- Enzyme Inhibition: Certain benzaldehyde derivatives are known to inhibit specific enzymes, which could be explored for therapeutic applications.

The synthesis of 2-(Naphthalen-2-ylmethoxy)benzaldehyde can be achieved through several methods:

- Direct Methoxylation: Naphthalene can be reacted with benzaldehyde in the presence of a suitable catalyst to introduce the methoxy group.

- Friedel-Crafts Acylation: This method involves acylating naphthalene using benzoyl chloride in the presence of a Lewis acid catalyst.

- One-Pot Multicomponent Reactions: Recent studies have demonstrated that it is possible to synthesize this compound through one-pot reactions involving multiple reactants, streamlining the process and improving yields .

2-(Naphthalen-2-ylmethoxy)benzaldehyde has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it may be explored in drug development for antimicrobial or antioxidant therapies.

- Material Science: Its unique properties could make it suitable for use in developing new materials or coatings.

Several compounds share structural similarities with 2-(Naphthalen-2-ylmethoxy)benzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Naphthalen-1-yl)benzaldehyde | Naphthalene ring at position 1 | Different substitution pattern affects reactivity. |

| 3-(Naphthalen-2-ylmethoxy)benzaldehyde | Methoxy group on naphthalene at position 3 | Altered steric hindrance influences biological activity. |

| 4-(Naphthalen-2-ylmethoxy)benzaldehyde | Methoxy group on naphthalene at position 4 | Variations in electronic distribution change properties. |

The unique combination of functional groups in 2-(Naphthalen-2-ylmethoxy)benzaldehyde contributes to its distinct reactivity and potential applications compared to these similar compounds.

Regioselective Methoxylation Strategies in Naphthalene Derivatives

Regioselective methoxylation of naphthalene derivatives is pivotal for constructing the 2-(naphthalen-2-ylmethoxy)benzaldehyde framework. The spatial orientation of substituents on the naphthalene ring significantly influences reactivity, with electron-donating groups directing methoxylation to specific positions. A notable approach involves the use of cuprous chloride (CuCl) as a catalyst in dimethyl sulfoxide (DMSO), enabling the oxidation of 6-methoxy-2-acetonaphthone to 6-methoxy-2-naphthaldehyde under oxygen-rich conditions. This method achieves regioselectivity by leveraging the catalyst’s ability to stabilize intermediate radicals and direct methoxy group placement.

The naphthylmethoxy substituent in 2-(Naphthalen-2-ylmethoxy)benzaldehyde enhances its reactivity in asymmetric organocatalytic transformations. The electron-rich aromatic system stabilizes transition states through π-π interactions, while the methoxy group participates in hydrogen-bonding networks with catalysts.

Enamine-Mediated Aldol Reactions

Brønsted base (BB) catalysis, as demonstrated in the synthesis of β-hydroxy α-amino acids from glycine imine derivatives [1], provides a framework for understanding this compound’s reactivity. The o-nitroanilide motif in glycine derivatives acts as a hydrogen-bonding platform to enforce stereocontrol [1]. Analogously, the naphthylmethoxy group in 2-(Naphthalen-2-ylmethoxy)benzaldehyde may coordinate with ureidopeptide-based BB catalysts, directing syn-selective aldol adduct formation. For instance, in reactions with ketone pronucleophiles, the aldehyde’s bulky substituent could shield one face of the enolate, yielding enantiomeric excesses >90% under optimized conditions [1] [3].

Phase-Transfer Catalytic Systems

Immobilized organocatalysts, such as SBA-15-supported L-proline, leverage surface interactions to modulate reactivity [2]. The naphthylmethoxy group’s hydrophobicity may strengthen adsorption onto catalyst surfaces, favoring enamine intermediate formation. Studies on benzaldehyde derivatives show that stronger aldehyde-catalyst interactions reduce competing pathways, improving yields in asymmetric aldol reactions [2]. For 2-(Naphthalen-2-ylmethoxy)benzaldehyde, this effect could be amplified, enabling efficient access to chiral β-hydroxy ketones.

| Catalytic System | Substrate Scope | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Ureidopeptide BB Catalyst | Aromatic Aldehydes | 85–92 | 88–94 | [1] |

| SBA-15-L-Proline | Alkyl/Aryl Aldehydes | 78–84 | 82–89 | [2] |

| Quinine-Derived PTC | Activated Benzaldehydes | 90–96 | 91–96 | [3] |

Tandem Oxidation-Reduction Sequences Involving Ketyl Intermediates

The benzaldehyde moiety in 2-(Naphthalen-2-ylmethoxy)benzaldehyde participates in redox cascades via ketyl radical intermediates. The naphthyl group stabilizes these species through delocalization, enabling unique reactivity.

Metal-Mediated Ketyl Formation

Ru(bpy)₂(Nor)₂²⁺ complexes catalyze aldol reactions by activating aldehydes through single-electron transfer [5]. For 2-(Naphthalen-2-ylmethoxy)benzaldehyde, coordination of the aldehyde oxygen to Ru centers could generate stabilized ketyl radicals, which undergo subsequent nucleophilic addition. The methoxy group’s electron-donating nature lowers the reduction potential, facilitating radical formation under mild conditions [5].

Tandem Pinacol Coupling-Oxidation

In buffered aqueous media, Zn(II) or Ru(II) catalysts promote ketyl dimerization to 1,2-diols, followed by oxidation to α-hydroxy ketones. The naphthylmethoxy group’s steric bulk directs anti-selective dimerization, as observed in related systems [5]. Subsequent oxidation with TEMPO or IBX affords chiral diketones, valuable intermediates in natural product synthesis.

Photoredox-Mediated C–H Activation Pathways

The extended conjugation of 2-(Naphthalen-2-ylmethoxy)benzaldehyde makes it amenable to light-driven C–H functionalization. The naphthyl group acts as a photosensitizer, while the aldehyde serves as a directing group.

NHC-Catalyzed Deuteration

N-Heterocyclic carbenes (NHCs) stabilize acyl anion intermediates, enabling deuterium exchange at the aldehyde α-position [4]. For 2-(Naphthalen-2-ylmethoxy)benzaldehyde, the naphthyl group’s electron-withdrawing effect enhances the acidity of α-C–H bonds, allowing efficient deuteration with D₂O under photoredox conditions [4]. Phenyl boronic acid additives suppress benzoin side reactions by modulating intermediate stability [4].

Direct Arylation via Energy Transfer

Visible-light irradiation of Ir(ppy)₃ catalysts generates triplet excited states, abstracting hydrogen from the aldehyde’s β-position. The resultant radical couples with aryl diazonium salts, yielding biaryl products. The naphthylmethoxy group’s planar geometry facilitates π-stacking with aromatic partners, enhancing regioselectivity [4].

The electroreductive coupling of benzaldehyde represents a sustainable approach for producing value-added chemicals through carbon-carbon bond formation. The fundamental mechanism involves the sequential formation and dimerization of ketyl intermediates according to the pathway: benzaldehyde → ketyl radical → hydrobenzoin [1] [2]. This process has been extensively studied to understand the balance between ketyl intermediate formation and subsequent coupling reactions.

The mechanism proceeds through several distinct steps. Initially, benzaldehyde undergoes single-electron reduction to form the ketyl radical intermediate (Ph-C- -OH) [1]. This ketyl radical serves as the key reactive species for carbon-carbon bond formation. The stability and reactivity of this intermediate are crucial determinants of the overall coupling efficiency. Experimental evidence from electron paramagnetic resonance spectroscopy confirms the formation of ketyl intermediates during electrochemical reduction, with characteristic sextet signals observed for carbon radicals [1].

Metal catalyst selection plays a critical role in optimizing the dimerization pathway. Research has demonstrated that bimetallic palladium-copper electrocatalysts provide superior performance compared to monometallic systems [1] [2]. Palladium sites promote the generation of ketyl intermediates through enhanced benzaldehyde activation, while copper sites facilitate the subsequent dimerization reaction. This complementary functionality results from the different electronic properties of the two metals, with palladium exhibiting stronger benzaldehyde adsorption and copper providing optimal conditions for radical coupling.

The optimization of active site balance has been achieved through controlled palladium surface coverage on copper substrates. Studies show that palladium coverage of approximately 5 seconds deposition time (Pd-5s/Cu) provides optimal performance, achieving Faradaic efficiencies of 63.2% and hydrobenzoin production rates of 1.27 millimoles per milligram per hour [1]. This represents a significant improvement over individual metal catalysts, where copper alone shows limited ketyl generation capacity and palladium exhibits poor dimerization activity.

In situ spectroscopic investigations provide mechanistic insights into the radical-mediated pathways. Attenuated total reflection surface-enhanced infrared absorption spectroscopy reveals characteristic ketyl radical features at approximately 1488 wavenumbers, attributed to ring stretching modes [1]. The appearance and stability of these spectroscopic signatures correlate directly with coupling efficiency, supporting the central role of ketyl radicals in the dimerization mechanism.

The electroreductive system exhibits potential-dependent behavior that influences the radical formation and coupling balance. At optimal potentials around -0.40 volts versus the reversible hydrogen electrode, the system maintains sufficient driving force for ketyl generation while avoiding excessive side reactions such as hydrogen evolution [1]. Control experiments demonstrate that the ketyl intermediate is essential for coupling, as evidenced by the absence of hydrobenzoin formation from benzyl alcohol under similar conditions.

Density Functional Theory Analysis of Transition States

Computational studies using density functional theory provide detailed insights into the energetic landscapes governing benzaldehyde coupling reactions. The B3LYP functional with extended basis sets such as 6-311G++(d,p) has been extensively employed to characterize the electronic structures and transition states involved in these processes [3] [4]. These calculations reveal the molecular-level factors controlling radical formation, stabilization, and coupling pathways.

The initial electron transfer step leading to ketyl radical formation involves significant electronic reorganization. Time-dependent density functional theory calculations demonstrate that benzaldehyde exhibits specific electronic transitions that influence its reduction behavior [5]. The carbonyl group serves as the primary electron acceptor, with the resulting ketyl radical exhibiting modified electronic distribution compared to the parent aldehyde. The stabilization energy of the ketyl intermediate has been calculated using various computational approaches, providing quantitative measures of radical stability.

Transition state analysis reveals the energy barriers associated with different coupling pathways. The radical-radical coupling mechanism proceeds through transition states that involve the approach and orbital overlap of two ketyl species [6]. Computational studies indicate that these transition states are influenced by steric factors, electronic interactions, and the local environment provided by the catalyst surface. The activation barriers for coupling are typically lower than those for competing side reactions, explaining the observed selectivity toward dimerization products.

Metal surface interactions significantly influence the calculated transition state energies. Density functional theory calculations on metal cluster models demonstrate that copper surfaces provide favorable adsorption sites for ketyl radicals while maintaining relatively weak binding that allows for surface diffusion and subsequent coupling [7]. The calculated binding energies correlate with experimental observations of enhanced coupling activity on copper compared to other metals such as palladium or platinum.

Solvent effects on transition states have been incorporated through continuum solvation models in computational studies [4]. The self-consistent isodensity polarizable continuum model has been employed to account for electrostatic interactions between the reacting species and the surrounding solvent environment. These calculations demonstrate that polar solvents can stabilize charged intermediates and transition states, influencing the overall reaction energetics.

The computational analysis of competing pathways reveals why certain metals favor coupling over reduction to alcohols. On palladium surfaces, calculations show that the ketyl radical binding is sufficiently strong to promote rapid hydrogen transfer, leading to benzyl alcohol formation rather than dimerization [1]. In contrast, copper surfaces exhibit intermediate binding strengths that allow for ketyl stabilization without excessive hydrogenation, creating optimal conditions for radical coupling.

Frequency analysis of optimized structures provides vibrational signatures that can be compared with experimental spectroscopic data. Calculated infrared spectra for ketyl intermediates show characteristic carbonyl stretching frequencies that shift upon coordination to metal surfaces [4]. These computational predictions align well with in situ spectroscopic observations, validating the theoretical models and providing confidence in the calculated energetics.

Solvent Effects on Ketyl Intermediate Stabilization

The stabilization of ketyl intermediates is profoundly influenced by the solvent environment, with systematic studies revealing how different solvents affect radical lifetime, reactivity, and coupling efficiency. The choice of solvent system represents a critical parameter for optimizing electroreductive coupling reactions, as it influences both the thermodynamics and kinetics of ketyl formation and dimerization.

Aprotic solvents such as acetonitrile have been identified as particularly favorable for ketyl radical stability [8]. The absence of readily available protons in these systems reduces the likelihood of premature ketyl protonation, which would terminate the radical chain and prevent coupling reactions. Electrochemical studies in acetonitrile demonstrate enhanced ketyl lifetimes compared to protic solvent systems, resulting in increased opportunities for radical-radical encounters and subsequent coupling.

Water content in aprotic solvents critically affects the electroreductive coupling mechanism. Controlled addition of water to acetonitrile electrolytes reveals an optimal concentration range where sufficient protons are available for necessary hydrogen transfer steps while avoiding excessive ketyl quenching [8]. Studies show that water concentrations above 500 millimolar are required for detectable hydrocarbon product formation, but excessive water leads to competitive hydrogen evolution and reduced coupling efficiency.

The stabilization mechanism involves multiple solvent-solute interactions that influence ketyl radical energetics. Polar solvents can stabilize charged ketyl intermediates through dipole-ion interactions, effectively lowering the free energy of these species relative to the starting materials [9]. This stabilization effect has been quantified through computational studies using continuum solvation models, which demonstrate that increased solvent polarity generally favors ketyl formation thermodynamically.

Specific solvent-catalyst interactions also influence the overall coupling efficiency. In situ infrared spectroscopy reveals that the presence of carbon dioxide in acetonitrile dramatically affects water coordination at electrode surfaces [8]. The carbon dioxide competes with water for surface binding sites, potentially altering the local environment experienced by adsorbed benzaldehyde and ketyl intermediates. This competition affects both the initial electron transfer kinetics and the subsequent coupling reaction rates.

Electrolyte composition represents another critical aspect of solvent effects on ketyl stabilization. Supporting electrolytes such as potassium hydroxide provide the ionic strength necessary for efficient electrochemical processes while also influencing the local pH environment near the electrode surface [1]. The choice of electrolyte cation and anion can affect radical stability through ion-pairing interactions and changes in the double-layer structure at the electrode interface.

Temperature effects on solvent-mediated stabilization have been investigated through variable-temperature electrochemical studies. Higher temperatures generally increase molecular motion and collision frequencies, potentially enhancing coupling rates but also accelerating competing side reactions [10]. The optimal temperature represents a balance between sufficient thermal energy for radical coupling and maintenance of adequate ketyl stability for productive encounters.

The role of hydrogen bonding in ketyl stabilization has been explored through studies with different alcohol co-solvents [4]. Alcohols can form hydrogen bonds with ketyl oxygen atoms, providing additional stabilization that extends radical lifetimes. However, excessive hydrogen bonding can also immobilize the radicals, reducing their diffusion rates and decreasing coupling efficiency. This balance between stabilization and mobility represents a key consideration in solvent optimization for coupling reactions.